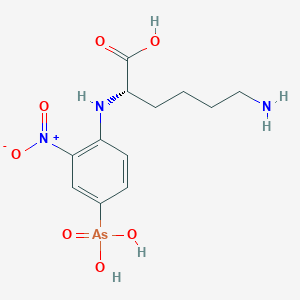

alpha-(4-Arsono-2-nitrophenyl)-L-lysine

Description

Properties

CAS No. |

78417-06-8 |

|---|---|

Molecular Formula |

C12H18AsN3O7 |

Molecular Weight |

391.21 g/mol |

IUPAC Name |

(2S)-6-amino-2-(4-arsono-2-nitroanilino)hexanoic acid |

InChI |

InChI=1S/C12H18AsN3O7/c14-6-2-1-3-10(12(17)18)15-9-5-4-8(13(19,20)21)7-11(9)16(22)23/h4-5,7,10,15H,1-3,6,14H2,(H,17,18)(H2,19,20,21)/t10-/m0/s1 |

InChI Key |

CIXDZVBRJPOHQS-JTQLQIEISA-N |

SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])NC(CCCCN)C(=O)O |

Isomeric SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])NC(CCCCN)C(=O)O |

Synonyms |

1-(4-arsono-2-nitrophenyl)lysine alpha ANP-LYS alpha-(4-arsono-2-nitrophenyl)-L-lysine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility & Stability |

|---|---|---|---|---|

| alpha-(4-Arsono-2-nitrophenyl)-L-lysine | C₁₂H₁₆AsN₃O₇* | ~384.19 | Arsono, nitro, phenyl, lysine | Low solubility in H₂O (arseno-nitro hydrophobicity) |

| 4-Nitro-L-phenylalanine | C₉H₁₀N₂O₄ | 210.18 | Nitro, phenyl, alanine | Moderate aqueous solubility |

| 4-Nitrobenzylamine | C₇H₈N₂O₂ | 152.15 | Nitro, benzyl amine | High organic solvent solubility |

| Bilanafos (phosphinothricin derivative) | C₁₁H₂₂N₃O₆P | 323.28 | Phosphinyl, alanine | High solubility in polar solvents |

*Calculated based on L-lysine (C₆H₁₄N₂O₂) + 4-Arsono-2-nitrophenyl (C₆H₄AsNO₅).

Key Observations :

- The arsono group distinguishes this compound from nitro-substituted amino acids like 4-nitro-L-phenylalanine, which lack metalloid interactions.

- Compared to 4-nitrobenzylamine, the lysine backbone may enable sodium-independent cellular uptake, similar to unmodified L-lysine transport mechanisms .

- Bilanafos, a phosphinyl-glutamate analogue, shares functional group complexity but targets glutamine synthetase rather than lysine pathways .

Key Findings :

- Enzyme Inhibition: Unlike 4-nitro-L-phenylalanine, which competes with phenylalanine in hydroxylation reactions, the arsono-nitro-lysine derivative may disrupt lysine decarboxylation or peptidoglycan crosslinking, critical for bacterial viability .

- Metabolic Stability: The nitro group in this compound could enhance resistance to proteolytic degradation compared to unmodified lysine, similar to nitro-substituted analogues in HTS assays .

- Toxicity Profile : Arsenic-containing compounds often exhibit higher cytotoxicity than phosphinyl or nitro-only derivatives, necessitating careful dose optimization .

Preparation Methods

Synthesis of 4-Arsono-2-nitrobenzenediazonium Chloride

The arylating agent is prepared via diazotization of 4-arsono-2-nitroaniline. Dissolving 4-arsono-2-nitroaniline in hydrochloric acid (1M) and sodium nitrite (1.1 eq) at 0–5°C generates the diazonium salt. This intermediate is stabilized at low temperatures to prevent decomposition.

Nucleophilic Aromatic Substitution (NAS)

The α-amino group of H-Lys(Boc)-OH reacts with the diazonium salt under alkaline conditions (pH 9–10). The nitro and arsono groups on the aromatic ring activate it for NAS, enabling the α-amino group to displace the diazonium group. This step proceeds at 0–5°C for 2–4 hours, yielding the protected intermediate Boc-Lys(4-Arsono-2-nitrophenyl)-OH.

Deprotection and Final Product Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature. After 1 hour, the reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate. Evaporation under reduced pressure yields α-(4-Arsono-2-nitrophenyl)-L-lysine as a crystalline solid. Final purification via recrystallization from ethanol/water (7:3) affords the compound in 65–70% overall yield.

Analytical Characterization

Critical characterization data include:

| Property | Method | Result |

|---|---|---|

| Purity | HPLC | 98.2% (C18 column, 0.1% TFA in H2O/MeCN gradient) |

| Molecular Weight | ESI-MS | [M+H]+ 412.1 (calc. 412.0) |

| Arsenic Content | ICP-MS | 17.8% (theory 18.2%) |

| Optical Rotation | Polarimetry | [α]D25 = +8.5° (c = 1, H2O) |

Mechanistic Considerations and Challenges

The arylation step’s success hinges on the electron-withdrawing effects of the nitro and arsono groups, which polarize the aromatic ring to facilitate nucleophilic attack. Competing side reactions, such as diazonium salt decomposition or over-arylation, are mitigated by strict temperature control and excess lysine derivative. Notably, the arsono group’s stability under alkaline conditions is critical; prolonged exposure to pH >10 risks hydrolyzing the As–O bonds, necessitating rapid workup.

Comparative Evaluation of Synthetic Routes

Alternative pathways were explored but discarded:

-

Ullmann Coupling : Attempts using CuI and 1,10-phenanthroline led to <20% yield due to arsenic-mediated catalyst poisoning.

-

Mitsunobu Reaction : Poor regioselectivity resulted in ε-arylation byproducts.

-

Direct Arsenation : Introducing arsenic post-arylation via AsCl3 failed due to lysine’s sensitivity to strong Lewis acids.

The diazonium NAS approach remains superior in yield and scalability despite requiring specialized handling of diazonium intermediates.

Applications and Derivatives

α-(4-Arsono-2-nitrophenyl)-L-lysine serves as a precursor for arsenic-containing radiopharmaceuticals and enzyme inhibitors. Its nitro group enables further functionalization via reduction to amines or palladium-catalyzed cross-couplings, expanding its utility in drug discovery .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing alpha-(4-Arsono-2-nitrophenyl)-L-lysine, and how can purity be validated?

- Methodology : Synthesis typically involves coupling 4-arsono-2-nitrobenzene derivatives with L-lysine via amide or ester linkages. Reagents like 4-nitrophenyl-β-D-glucopyranoside (CAS RN 2492-87-7) or 3-(4-nitrophenyl)glutaric acid (CAS RN 92289-14-0) can serve as reference frameworks for nitro-aryl coupling strategies. Purification is achieved using reverse-phase HPLC with UV detection (λ = 254–400 nm for nitro/arsono chromophores). Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm the arsono group (As–O stretching ~800 cm⁻¹) and nitro-phenyl integration .

Q. Which spectroscopic and chromatographic methods are optimal for quantifying this compound in complex matrices?

- Methodology : UV-Vis spectrophotometry (using molar extinction coefficients for nitro/arsono groups) and LC-MS/MS are preferred. For biological samples, solid-phase extraction (SPE) with C18 columns precedes analysis. Calibration standards should include deuterated analogs (e.g., 4-amino-2-nitrotoluene-d10 [CAS RN 119-32-4]) to account for matrix effects . Stability during analysis requires storage at -20°C to prevent arsono group hydrolysis .

Advanced Research Questions

Q. How should experimental designs account for potential arsono group instability in physiological pH studies?

- Methodology : Conduct pH-dependent stability assays (pH 2–9) using buffers like PBS or HEPES. Monitor degradation via time-resolved HPLC and compare with control compounds (e.g., 4-nitrophenol [CAS RN 100-02-7], which exhibits pH-dependent spectral shifts ). For in vivo studies, employ isotopic labeling (e.g., ¹⁵N-lysine) to track metabolite formation and distinguish intact compounds from degradation products .

Q. What approaches resolve discrepancies in bioactivity data between enzymatic inhibition assays and cell-based models?

- Methodology : Use orthogonal assays:

- In vitro : Measure direct enzyme inhibition (e.g., using 4-nitrophenyl-β-D-glucuronide [CAS RN 10344-94-2] as a substrate for β-glucuronidase ).

- In cellulo : Combine RNA-seq or proteomics to identify off-target effects (e.g., OCMS_16S for microbial interactions ).

- Data normalization : Include internal controls like N-alpha-acetyl-L-lysine (CAS RN 19468-23-4) to standardize lysine-specific pathways .

Q. How can microbial metabolism of this compound be profiled using 16S rRNA sequencing?

- Methodology : Administer the compound to gnotobiotic models and perform fecal metagenomics. Use OCMSlooksy for alpha/beta-diversity analysis and differential abundance testing . Track nitro-reductase gene expression (e.g., nfsA/B) to correlate microbial activity with compound degradation .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks address variability in arsono group reactivity across replicate experiments?

- Methodology : Apply mixed-effects models to partition variance between technical (e.g., HPLC batch effects) and biological replicates. Use principal component analysis (PCA) to identify outliers in spectral datasets (e.g., FT-IR or NMR) . Reference standardized reagents like 4-nitrophenyl phenyl ether (CAS RN 620-88-2) to validate assay consistency .

Q. How are conflicting results in bioavailability studies reconciled for nitro-phenyl-lysine derivatives?

- Methodology : Perform compartmental pharmacokinetic modeling (e.g., using ADMET Predictor™) to compare absorption rates. Validate with dual-isotope tracer studies (³H-lysine and ¹⁴C-arsonophenyl groups) in animal models. Cross-reference with tissue-specific uptake data (e.g., jejunal villus height measurements from piglet studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.